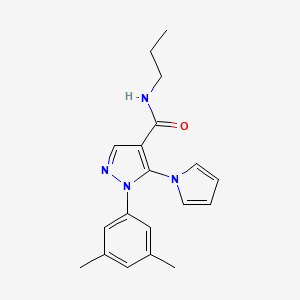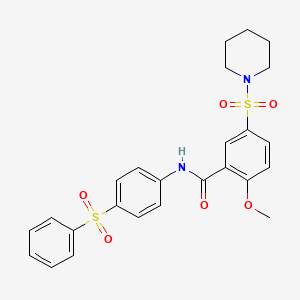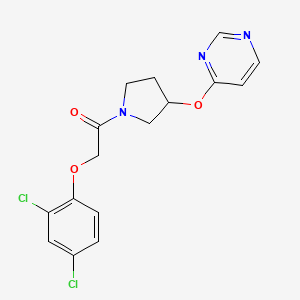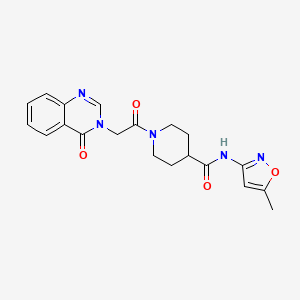![molecular formula C14H17NO4 B2354908 (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-hydroxypiperidin-1-yl)methanone CAS No. 1153231-92-5](/img/structure/B2354908.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-hydroxypiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-hydroxypiperidin-1-yl)methanone” is a chemical compound with the molecular formula C14H17NO3 . It has been mentioned in various studies, including one that reported it as a potent antagonist of D4 receptors , and another that demonstrated its neuroprotective effects against Aβ-induced neuronal cell death .
Synthesis Analysis
The synthesis of this compound has been discussed in several studies. For instance, one study reported the synthesis of a series of analogues, where one of them demonstrated the highest JNK3 inhibition . Another study discussed the synthesis of two series of novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in various studies. For instance, one study performed a computational investigation of optimized molecular structures, bond lengths, and bond angles using density functional theory (DFT) with a B3LYP functional and 6-31G (d,p) basis set .Chemical Reactions Analysis
The chemical reactions involving this compound have been discussed in several studies. For instance, one study reported that this compound is a potent antagonist of D4 receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed in various studies. For instance, one study reported that this compound has a molecular weight of 247.29 g/mol .Wissenschaftliche Forschungsanwendungen
Environmental and Health Impact Studies
- Exposure and Toxicity Analysis : Research has highlighted the reproductive toxicity associated with benzophenone-3 (BP-3), a compound related to the chemical structure . It's used in skincare and food additives, and studies indicate possible adverse effects on reproductive health in both humans and animals (Ghazipura et al., 2017).
Industrial and Environmental Remediation
- Enzyme-Redox Mediator Systems for Pollutant Degradation : The role of redox mediators in enhancing the efficiency of enzymes to degrade or transform recalcitrant compounds in industrial effluents/wastewater has been explored. This approach is seen as vital for the future of aromatic compound remediation in industrial effluents (Husain & Husain, 2007).
Pharmacology and Biochemistry
- Pharmacological Characteristics of Vanillic Acid : Vanillic acid, related to the phenolic compounds, is recognized for its antioxidant, anti-inflammatory, and neuroprotective properties. This highlights the potential pharmacological applications of structurally related compounds in treating various diseases (Ingole et al., 2021).
- Protein Dynamics in Biochemical Processes : Studies on para-Hydroxybenzoate hydroxylase, a compound structurally similar to (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-hydroxypiperidin-1-yl)methanone, delve into its role in biochemical pathways, offering insights into how similar compounds could be significant in various biochemical processes (Entsch et al., 2005).
Wirkmechanismus
The mechanism of action of this compound has been discussed in various studies. For instance, one study reported that this compound demonstrated the highest JNK3 inhibition, as well as neuroprotective effects against Aβ-induced neuronal cell death . Another study reported that this compound is a potent antagonist of D4 receptors .
Zukünftige Richtungen
The future directions of research involving this compound have been discussed in various studies. For instance, one study suggested that the introduction of 2,3-dihydrobenzo[b][1,4]dioxin structure reinforced the combination of their compounds and the receptor, resulting in progress of bioactivity . Another study suggested that this compound could be a potential D4 receptor radioligand for use with PET imaging of D4 receptors in the brain .
Eigenschaften
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-(3-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-11-2-1-5-15(9-11)14(17)10-3-4-12-13(8-10)19-7-6-18-12/h3-4,8,11,16H,1-2,5-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCZWXVGWOYJSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCCO3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-hydroxypiperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide](/img/structure/B2354829.png)





![methyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2354836.png)




![(E)-6-benzyl-2-((E)-3-phenylallylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2354846.png)
![3-[(4-benzylpiperidin-1-yl)carbonyl]benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2354847.png)